3,3,3-Trifluoropropene

説明

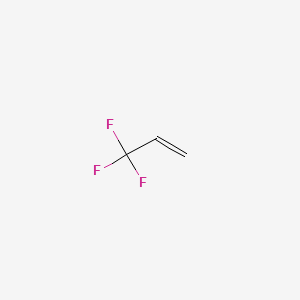

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c1-2-3(4,5)6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMFUZHCIRHGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25821-17-4, 65530-75-8 | |

| Record name | 1-Propene, 3,3,3-trifluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(difluoromethylene), α-ethenyl-ω-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65530-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9041287 | |

| Record name | 3,3,3-Trifluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, Colorless odorless gas; [MSDSonline] BP = -17 deg C; [HSDB] | |

| Record name | 1-Propene, 3,3,3-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,3-Trifluoro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-17 °C | |

| Record name | 3,3,3-TRIFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, ethanol, and ether; soluble in acetone | |

| Record name | 3,3,3-TRIFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4812 mm Hg at 29 °C | |

| Record name | 3,3,3-TRIFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

677-21-4 | |

| Record name | 3,3,3-Trifluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3,3-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,3-Trifluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOJ1I8IOXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3,3-TRIFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoropropene from 1,1,1,3-Tetrachloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3,3,3-trifluoropropene, a valuable fluorinated building block, from the starting material 1,1,1,3-tetrachloropropane (B89638). This document details the primary synthetic routes, including both one-step and two-step methodologies, and provides in-depth experimental protocols derived from key literature. Quantitative data on reaction conditions, catalysts, and yields are summarized in structured tables for comparative analysis. Additionally, logical workflows and reaction pathways are illustrated through diagrams generated using Graphviz (DOT language) to provide clear visual representations of the synthetic processes. This guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound (TFP) is a key fluorinated olefin with a wide range of applications, including its use as a refrigerant, a monomer for fluoropolymers, and a precursor for the synthesis of complex fluorinated molecules in the pharmaceutical and agrochemical industries. The synthesis of TFP from readily available starting materials is of significant industrial and academic interest. One of the prominent routes to TFP involves the transformation of 1,1,1,3-tetrachloropropane. This guide will explore the primary methods for this conversion, focusing on the reaction mechanisms, experimental parameters, and product purification.

Synthesis of the Precursor: 1,1,1,3-Tetrachloropropane

The starting material, 1,1,1,3-tetrachloropropane, is typically synthesized through the free-radical initiated addition of carbon tetrachloride to ethylene (B1197577).

Experimental Protocol: Synthesis of 1,1,1,3-Tetrachloropropane

This protocol is based on the reaction of ethylene with carbon tetrachloride in the presence of an initiator.

Materials:

-

Carbon tetrachloride (CCl₄)

-

Ethylene (C₂H₄)

-

Benzoyl peroxide (initiator)

Procedure:

-

A high-pressure reactor is charged with carbon tetrachloride.

-

The reactor is pressurized with ethylene.

-

A solution of benzoyl peroxide in carbon tetrachloride is introduced to initiate the reaction.

-

The reaction mixture is heated and stirred under pressure. The proportions of the resulting tetrachloroalkanes depend on the relative concentrations of ethylene and carbon tetrachloride, which can be controlled by varying the ethylene pressure.[1]

-

Upon completion, the reactor is cooled, and the excess ethylene is vented.

-

The product, 1,1,1,3-tetrachloropropane, is purified from the reaction mixture by distillation.

Quantitative Data: Under specific conditions, a selectivity of 95% for 1,1,1,3-tetrachloropropane can be achieved with a single-pass carbon tetrachloride conversion of 70%.[2]

Synthesis of this compound from 1,1,1,3-Tetrachloropropane

Two primary pathways have been established for the conversion of 1,1,1,3-tetrachloropropane to this compound: a two-step process involving an intermediate and a direct one-step conversion.

Two-Step Synthesis via 3-chloro-1,1,1-trifluoropropane (B1584253)

This method involves the initial fluorination of 1,1,1,3-tetrachloropropane to form 3-chloro-1,1,1-trifluoropropane (also known as HCFC-253fb), followed by dehydrochlorination to yield this compound.

Experimental Protocol:

-

Reactants: 1,1,1,3-tetrachloropropane (250fb) and anhydrous hydrogen fluoride (B91410) (HF).

-

Reaction Conditions: The fluorination is conducted in the liquid phase in a first reactor.

-

Temperature: Typically maintained between 20°C and 100°C, with a preferred range of 40°C to 70°C.[3][4]

-

Pressure: The reaction is generally carried out at a pressure of 100 to 1000 kPa (1 to 10 barg), preferably between 200 kPa and 700 kPa (2 to 7 barg).[3]

-

Catalyst: While the reaction can proceed without a catalyst, a phase transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., dodecyltrimethylammonium (B156365) chloride) can be employed.[4]

-

Purification: The resulting product stream containing 3-chloro-1,1,1-trifluoropropane (253fb) is subjected to one or more purification steps, such as distillation, before proceeding to the next step.[3][4]

Experimental Protocol:

-

Reactant: Purified 3-chloro-1,1,1-trifluoropropane (253fb).

-

Reaction Conditions: The dehydrohalogenation is performed in the vapor phase in a second reactor.

-

Temperature: The reaction is typically conducted at a temperature ranging from 300°C to 800°C, with a more common range of 400°C to 600°C.[3]

-

Catalyst: The reaction is carried out in the presence of a catalyst. A ZnO/Cr₂O₃ catalyst has been shown to be effective.[3] Alternatively, the reaction can be a thermal dehydrochlorination in the absence of a catalyst.[3]

-

Product Separation: The product stream from the reactor is subjected to separation and purification techniques, which may include distillation, phase separation, scrubbing, and adsorption, to isolate the this compound.[3]

One-Step Synthesis of this compound

This method involves the direct conversion of 1,1,1,3-tetrachloropropane to this compound by reaction with hydrogen fluoride in the presence of a catalyst.

Experimental Protocol:

-

Reactants: 1,1,1,3-tetrachloropropane and anhydrous hydrogen fluoride (HF).

-

Catalyst: An organic monoamine, a salt of a monoamine, or an alkylene diamine is used as a catalyst. Examples include triethylamine (B128534) and pyridine.[5]

-

Reaction Conditions: The reaction is conducted under autogenous pressure in a suitable pressure vessel (e.g., Hastelloy C).

-

Temperature: The reaction temperature is maintained between 140°C and 250°C.[5]

-

Molar Ratio: An excess of HF is used, with a preferred molar ratio of HF to the chlorinated starting material ranging from 6:1 to 30:1.[5]

-

Procedure:

-

The pressure vessel is charged with 1,1,1,3-tetrachloropropane and the amine catalyst.

-

The vessel is cooled, evacuated, and then charged with anhydrous HF.

-

The vessel is agitated and heated to the desired reaction temperature for a specified duration (e.g., 6 hours).

-

After cooling, the product, this compound, is collected. The product stream can be scrubbed to remove acids.[5]

-

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 1,1,1,3-tetrachloropropane and its conversion to this compound.

Table 1: Synthesis of 1,1,1,3-Tetrachloropropane

| Parameter | Value | Reference |

| Starting Materials | Carbon Tetrachloride, Ethylene | [2] |

| Initiator | Benzoyl Peroxide | [1] |

| Selectivity for 1,1,1,3-Tetrachloropropane | 95% | [2] |

| CCl₄ Conversion (single-pass) | 70% | [2] |

Table 2: Two-Step Synthesis of this compound

| Step | Parameter | Value | Reference |

| 1. Fluorination | Starting Material | 1,1,1,3-Tetrachloropropane | [3][4] |

| Fluorinating Agent | Anhydrous HF | [3][4] | |

| Phase | Liquid | [3][4] | |

| Temperature | 40°C - 70°C | [3] | |

| Pressure | 200 - 700 kPa | [3] | |

| 2. Dehydrohalogenation | Starting Material | 3-chloro-1,1,1-trifluoropropane | [3] |

| Phase | Vapor | [3] | |

| Temperature | 400°C - 600°C | [3] | |

| Catalyst | ZnO/Cr₂O₃ or thermal | [3] |

Table 3: One-Step Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 1,1,1,3-Tetrachloropropane | [5] |

| Fluorinating Agent | Anhydrous HF | [5] |

| Catalyst | Organic Amine (e.g., Triethylamine) | [5] |

| Temperature | 140°C - 250°C | [5] |

| Pressure | Autogenous | [5] |

| Molar Ratio (HF:Substrate) | 6:1 to 30:1 | [5] |

Visualizations

The following diagrams illustrate the overall synthetic workflow and the different reaction pathways.

Caption: Overall workflow for the synthesis of this compound.

Caption: Reaction pathways from 1,1,1,3-tetrachloropropane to this compound.

Conclusion

The synthesis of this compound from 1,1,1,3-tetrachloropropane can be effectively achieved through either a two-step or a one-step process. The two-step method offers the advantage of isolating an intermediate, which may allow for greater control over the final product purity. The one-step process, while potentially more direct, requires careful control of reaction conditions to maximize the yield of the desired product. The choice of the synthetic route will depend on the specific requirements of the application, including desired purity, scale of production, and available equipment. This guide provides the fundamental knowledge and detailed protocols to assist researchers in selecting and implementing the most suitable method for their needs.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 3. US10689316B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. US4220608A - Preparation of this compound-1 - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 3,3,3-Trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral analysis of 3,3,3-Trifluoropropene (C₃H₃F₃), a valuable building block in the synthesis of fluorinated compounds. This document details the experimental protocols for acquiring ¹H and ¹⁹F NMR spectra and presents a thorough analysis of the spectral data, including chemical shifts and coupling constants. The information herein is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and NMR-Active Nuclei

This compound possesses a simple chemical structure with two types of NMR-active nuclei: protons (¹H) and fluorine-19 (¹⁹F). The molecule contains three protons on the double bond and a trifluoromethyl group. The distinct electronic environments of these nuclei give rise to characteristic signals in their respective NMR spectra, providing valuable structural information.

Experimental Protocols

The acquisition of high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate spectral analysis. The following protocol outlines a standard procedure for the NMR analysis of this compound.

Sample Preparation:

A solution of this compound is prepared by dissolving the compound in an appropriate deuterated solvent. A common choice is deuterochloroform (CDCl₃) due to its ability to dissolve a wide range of organic compounds and its relatively simple ¹H NMR signal, which does not interfere with the analyte's signals.

Instrumentation and Parameters:

The NMR spectra can be recorded on a high-field NMR spectrometer, such as a Bruker DRX 500 spectrometer.

-

¹H NMR Spectroscopy:

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the proton chemical shifts (δ = 0.00 ppm).

-

Solvent: Deuterochloroform (CDCl₃).

-

-

¹⁹F NMR Spectroscopy:

-

Internal Standard: Fluorotrichloromethane (CFCl₃) is used as an internal standard for referencing the fluorine chemical shifts (δ = 0.00 ppm).

-

Solvent: Deuterochloroform (CDCl₃).

-

Proton Decoupling: To simplify the ¹⁹F spectrum and confirm the coupling to protons, a proton-decoupled spectrum is typically acquired.

-

Spectral Data and Analysis

The ¹H and ¹⁹F NMR spectra of this compound exhibit characteristic patterns arising from the chemical environments and spin-spin coupling interactions between the nuclei.

¹H NMR Spectral Data

The proton NMR spectrum of this compound shows a complex multiplet in the olefinic region.

| Proton Environment | Chemical Shift (δ) ppm | Multiplicity |

| Vinylic Protons (-CH=CH₂) | 5.4 - 6.2[1] | Complex Multiplet |

The complexity of this signal is due to the geminal, cis, and trans couplings between the three vinylic protons, as well as the long-range coupling to the three fluorine atoms of the trifluoromethyl group.

¹⁹F NMR Spectral Data

The fluorine-19 NMR spectrum provides a clear signal for the trifluoromethyl group.

| Fluorine Environment | Chemical Shift (δ) ppm | Multiplicity (Proton Coupled) | Multiplicity (Proton Decoupled) |

| Trifluoromethyl (-CF₃) | -67.32 to -67.37[1] | Doublet[1] | Singlet[1] |

In the proton-coupled ¹⁹F spectrum, the signal for the -CF₃ group appears as a doublet. This splitting is a result of coupling to the adjacent vinylic proton. When proton decoupling is applied, this doublet collapses into a singlet, confirming the ¹H-¹⁹F coupling.[1]

Visualization of Molecular Structure and Spin-Spin Coupling

The following diagrams, generated using the DOT language, illustrate the molecular structure and the key spin-spin coupling interactions in this compound.

References

Physical and chemical properties of 3,3,3-Trifluoropropene gas

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3,3-Trifluoropropene Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as HFO-1243zf) is a hydrofluoroolefin (HFO) that is gaining significant interest across various scientific and industrial sectors. Its unique combination of a reactive double bond and a stable trifluoromethyl group makes it a valuable building block in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its characterization, tailored for a technical audience.

Physical Properties

This compound is a colorless gas at standard temperature and pressure.[1] A summary of its key physical properties is presented in the tables below.

Table 1: General and Thermodynamic Properties

| Property | Value | Source |

| Molecular Formula | C₃H₃F₃ | [2] |

| Molecular Weight | 96.05 g/mol | [2] |

| Boiling Point | -16 to -18 °C | [2] |

| Melting Point | -155 °C | [3] |

| Density (liquid) | 0.94 g/cm³ | [2] |

| Vapor Density | 3.3 (vs air) | [2] |

| Vapor Pressure | 3380 mm Hg at 20 °C | [2] |

| Critical Temperature | 105.44 °C (378.59 K) | [4][5] |

| Critical Pressure | 3.609 x 10⁶ Pa (36.09 bar) | [4][5] |

| Enthalpy of Vaporization (ΔvapH°) | 22.0 kJ/mol | [5][6] |

| Enthalpy of Fusion (ΔfusH°) | 4.07 kJ/mol (estimated) | [6] |

| Standard Gas Enthalpy of Combustion (ΔcH°gas) | -1532.00 ± 6.70 kJ/mol | [6] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -614.20 ± 6.70 kJ/mol | [6] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source |

| Solubility in Water | Sparingly soluble | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.09 (estimated) | [4] |

| Henry's Law Constant | 0.76 atm-cu m/mole (estimated) | [4] |

| Soil Adsorption Coefficient (Koc) | 97 (estimated) | [4] |

Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of a double bond.[3] It can undergo various addition reactions and is used as an intermediate in the synthesis of more complex molecules, including fluorinated polymers and pharmaceuticals.[1][7]

Key Reactivity Information:

-

Stability: The compound is stable under recommended storage conditions.[8]

-

Reactivity with Metals: Reaction with lighter divalent metals may produce highly reactive materials, similar to Grignard reagents.[4]

-

Hazardous Reactions: Hazardous polymerization will not occur by itself.[8] However, it is an extremely flammable gas and may form explosive mixtures with air.[9]

-

Decomposition: When heated to decomposition, it emits toxic vapors of fluoride (B91410).[1]

-

Atmospheric Fate: In the atmosphere, it is degraded by reaction with photochemically-produced hydroxyl radicals and ozone. The estimated atmospheric half-life is about 19 hours and 156 hours for reaction with hydroxyl radicals and ozone, respectively.[4]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 1,1,1,3-tetrachloropropane (B89638) or related chlorinated propenes with hydrogen fluoride (HF) under pressure and at elevated temperatures in the presence of a catalyst.[10]

Materials:

-

1,1,1,3-tetrachloropropane (or 1,1,3-trichloropropene/3,3,3-trichloropropene)

-

Anhydrous Hydrogen Fluoride (HF)

-

Catalyst (e.g., an organic monoamine like triethylamine (B128534) or pyridine)

-

High-pressure reactor (e.g., Hastelloy C pressure vessel)

Procedure:

-

Charge the pressure vessel with the starting chlorinated propane/propene and the catalyst.

-

Close the vessel, cool it in a dry ice/acetone bath, and evacuate.

-

Introduce the required amount of anhydrous HF into the cooled and evacuated vessel.

-

Heat the vessel to the reaction temperature (typically 140°-250° C) with agitation.

-

Maintain the reaction for a specified duration (e.g., 6 hours).

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully transfer the gaseous product to an evacuated collection cylinder.

-

The crude product can then be purified by distillation.

Safety Precautions: This synthesis involves highly corrosive and toxic materials (HF) and high pressures. It must be carried out in a specialized high-pressure laboratory with appropriate safety equipment and by personnel trained in handling such hazardous materials.

Determination of Boiling Point (Micro Method)

Due to its low boiling point, the determination of the boiling point of this compound requires a low-temperature apparatus. The micro-boiling point method is suitable for small sample sizes.

Materials:

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Low-temperature thermometer

-

Thiele tube or a suitable cooling bath (e.g., ethanol/dry ice)

-

Rubber band or similar to attach the test tube to the thermometer

Procedure:

-

Condense a small amount of this compound gas into the small test tube, which is pre-cooled in a cooling bath.

-

Place the capillary tube, open end down, into the liquid in the test tube.

-

Attach the test tube to the thermometer with the rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Place the assembly into a Thiele tube filled with a low-temperature fluid or into a controlled cooling bath.

-

Slowly allow the temperature of the bath to rise. A slow stream of bubbles will emerge from the capillary tube as the entrapped air and vaporized sample expand.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

To confirm, remove the heat source and note the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This temperature should be very close to the boiling point observed in the previous step.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., a semi-polar column like DB-624 may be appropriate for fluorinated hydrocarbons).[11]

-

Mass Spectrometer (MS) detector.

-

Gas-tight syringe for sample injection.

Procedure:

-

Sample Preparation: A gaseous sample of this compound is drawn into a gas-tight syringe.

-

Injection: The gaseous sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or hydrogen) through the GC column. The separation of components is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (column coating).

-

Ionization: As the separated components elute from the column, they enter the MS ion source. Here, they are bombarded with electrons (Electron Ionization - EI) or undergo a softer ionization process to form ions.

-

Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a signal proportional to their abundance is generated.

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library (e.g., NIST). The retention time from the chromatogram also aids in identification.

Safety and Handling

This compound is an extremely flammable gas and is supplied as a compressed liquefied gas.[9]

-

Flammability: Keep away from heat, sparks, open flames, and hot surfaces.[9]

-

Asphyxiation: In high concentrations, it can act as a simple asphyxiant by displacing oxygen.[12] Ensure adequate ventilation.

-

Frostbite: Contact with the liquid form can cause frostbite.[9]

-

Storage: Store in a well-ventilated place, protected from sunlight. Cylinders should be stored upright and secured.[12]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[12]

Applications

The primary applications of this compound stem from its unique chemical structure:

-

Monomer for Fluoropolymers: It is used in the production of fluorine-containing silicones, which have applications as hydraulic fluids.[4]

-

Chemical Intermediate: It serves as a building block in the synthesis of various fluorinated organic compounds, including pharmaceuticals and agrochemicals.[1] For example, it is a chemical intermediate in the synthesis of trans-5-(3,3,3-trifluoro-1-propenyl)-2'-deoxyuridylate, a mechanism-based inhibitor of thymidylate synthetase.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The detailed protocols and compiled data are intended to support researchers and scientists in their work with this versatile fluorinated compound.

References

- 1. ASTM D6897 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. US4220608A - Preparation of this compound-1 - Google Patents [patents.google.com]

- 4. store.astm.org [store.astm.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vernier.com [vernier.com]

- 7. file.yizimg.com [file.yizimg.com]

- 8. store.astm.org [store.astm.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. benchchem.com [benchchem.com]

- 11. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ASTM D1267 - eralytics [eralytics.com]

Gas-Phase Thermochemistry of 3,3,3-Trifluoropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available gas-phase thermochemical data for 3,3,3-trifluoropropene (also known as HFO-1243zf). The information is compiled from critically evaluated data sources and is intended to be a valuable resource for researchers in various fields, including chemical kinetics, combustion science, and materials science.

Quantitative Thermochemical Data

The following tables summarize the key gas-phase thermochemical properties of this compound. These values are based on experimental measurements and have been critically evaluated by the National Institute of Standards and Technology (NIST).

Table 1: Enthalpy of Formation and Combustion

| Property | Value (kJ/mol) | Method | Reference | Comment |

| Standard Gas Enthalpy of Formation (ΔfH°gas) | -614.2 ± 6.7 | Combustion Calorimetry | Kolesov, Martinov, et al., 1967[1][2] | Reanalyzed by Cox and Pilcher, 1970. The original reported value was -604.6 ± 6.7 kJ/mol.[2] |

| Standard Gas Enthalpy of Combustion (ΔcH°gas) | -1532.0 ± 6.7 | Combustion Calorimetry | Kolesov, Martinov, et al., 1967[2] |

Table 2: Ideal Gas Heat Capacity (Cp,gas)

Critically evaluated ideal gas heat capacity data for this compound is available from the NIST/TRC Web Thermo Tables. The data spans a temperature range of 200 K to 1000 K.

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 200 | Data not explicitly provided in search results |

| 298.15 | Data not explicitly provided in search results |

| 300 | Data not explicitly provided in search results |

| 400 | Data not explicitly provided in search results |

| 500 | Data not explicitly provided in search results |

| 600 | Data not explicitly provided in search results |

| 700 | Data not explicitly provided in search results |

| 800 | Data not explicitly provided in search results |

| 900 | Data not explicitly provided in search results |

| 1000 | Data not explicitly provided in search results |

Note: While the NIST/TRC Web Thermo Tables are cited as the source for this data, the specific numerical values at each temperature were not available in the provided search results. Access to the full database is required to populate this table.

Experimental Protocols

Determination of Enthalpy of Formation and Combustion

The standard enthalpy of formation and combustion of this compound were determined by Kolesov, Martinov, and Skuratov in 1967 using combustion calorimetry.[1][2] While the full experimental details from the original Russian-language publication, Zhurnal Fizicheskoi Khimii, were not accessible for this review, the general methodology for combustion calorimetry of organic compounds involves the following key steps:

-

Sample Preparation: A precise mass of the substance is placed in a sample holder, typically a crucible made of a material that will not react with the sample or the combustion products. For volatile liquids like this compound, the sample is often encapsulated in a thin-walled glass or plastic ampoule.

-

Calorimeter Setup: The sample is placed inside a "bomb," a robust, constant-volume stainless steel container. The bomb is then filled with a high pressure of pure oxygen (typically around 30 atm).

-

Immersion and Ignition: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer. The sample is then ignited remotely using an electrical fuse.

-

Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (including the bomb, water, and stirrer) is determined in a separate calibration experiment, often by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The heat released during the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter.

-

Corrections: Corrections are applied for various factors, including the heat from the ignition fuse, the formation of nitric acid from residual nitrogen in the bomb, and the heat of combustion of any auxiliary materials used.

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected heat of combustion and the number of moles of the sample burned.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and in this case, HF).

The value for the enthalpy of formation of this compound reported by Kolesov et al. was later reanalyzed by Cox and Pilcher in their comprehensive 1970 thermochemistry compilation, resulting in the currently accepted value.[2] This reanalysis likely involved a refinement of the auxiliary thermochemical data used in the calculation of the enthalpy of formation from the experimentally determined enthalpy of combustion.

Computational Thermochemistry

While a specific high-level computational study focusing on the thermochemistry of this compound using methods such as Gaussian-3 (G3) or Gaussian-4 (G4) theory was not identified in the literature search, these methods are well-established for providing accurate theoretical predictions of thermochemical properties.

General Methodology for G3/G4 Calculations

High-accuracy composite methods like G3 and G4 theory calculate the total electronic energy of a molecule through a series of ab initio molecular orbital calculations at different levels of theory and with different basis sets. The results are then combined in a well-defined manner to approximate a very high-level calculation at a fraction of the computational cost. The general workflow is as follows:

-

Geometry Optimization: The molecular geometry is optimized at a lower level of theory, typically using density functional theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, MP4, QCISD(T)) with progressively larger basis sets.

-

Extrapolation to the Basis Set Limit: The energies are extrapolated to the complete basis set (CBS) limit to reduce the error associated with using a finite basis set.

-

Higher-Level Corrections: Empirical corrections are added to account for remaining deficiencies in the calculations, such as electron correlation effects not fully captured by the chosen methods.

-

Calculation of Thermochemical Properties: The final, highly accurate total energy is used to calculate the enthalpy of formation, typically through the use of atomization energies or isodesmic reactions.

Logical Workflow for Thermochemical Data Acquisition and Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the gas-phase thermochemical data for this compound, integrating both experimental and computational approaches.

Caption: Workflow for thermochemical data acquisition.

References

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 3,3,3-Trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrum of 3,3,3-Trifluoropropene (C₃H₃F₃). The information presented herein is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for compound identification and structural elucidation. This document details the fragmentation pattern, experimental methodology, and key spectral data for this fluorinated propene.

Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion and key fragment ions, along with their relative abundances, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Ion Fragment |

| 26 | 8.5 | [C₂H₂]⁺ |

| 27 | 12.1 | [C₂H₃]⁺ |

| 31 | 5.3 | [CF]⁺ |

| 38 | 6.4 | [C₃H₂]⁺ |

| 39 | 23.4 | [C₃H₃]⁺ |

| 45 | 10.6 | [C₂H₂F]⁺ |

| 50 | 5.3 | [C₂F₂]⁺ |

| 51 | 8.5 | [CHF₂]⁺ |

| 69 | 100.0 | [CF₃]⁺ |

| 75 | 14.9 | [C₂HF₂]⁺ |

| 76 | 21.3 | [C₃H₂F₂]⁺ |

| 77 | 34.0 | [C₃H₃F₂]⁺ |

| 95 | 12.8 | [M-H]⁺ |

| 96 | 42.6 | [C₃H₃F₃]⁺• (Molecular Ion) |

Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is driven by the stability of the resulting carbocations and radical species. The most prominent fragmentation involves the cleavage of the C-C bond to yield the highly stable trifluoromethyl cation ([CF₃]⁺) at m/z 69, which is the base peak in the spectrum. The molecular ion ([C₃H₃F₃]⁺•) is observed at m/z 96 with a significant relative abundance.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. While the exact experimental conditions from the reference spectra are not publicly detailed, a standard protocol for the analysis of a volatile fluorinated hydrocarbon like this compound would involve the following steps:

1. Sample Introduction:

-

A gaseous or volatile liquid sample of this compound is introduced into the GC inlet. Given its volatility, a gas-tight syringe or a gas sampling valve is appropriate.

2. Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is commonly used for the separation of volatile organic compounds.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: A suitable temperature program would start at a low temperature (e.g., 40 °C) to ensure good separation of very volatile components, followed by a ramp to a higher temperature (e.g., 250 °C) to elute any less volatile impurities.

-

Injector Temperature: The injector temperature is typically set to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

3. Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) is the standard ionization technique for this type of analysis.

-

Ionization Energy: A standard ionization energy of 70 eV is used to induce fragmentation and produce a reproducible mass spectrum that can be compared with library spectra.

-

Mass Analyzer: A quadrupole mass analyzer is commonly employed to separate the ions based on their mass-to-charge ratio.

-

Scan Range: The mass spectrometer is set to scan a mass range that includes the molecular ion and all significant fragment ions (e.g., m/z 20-150).

-

Ion Source Temperature: The ion source temperature is maintained at a consistent temperature (e.g., 230 °C) to ensure reproducible fragmentation patterns.

-

Transfer Line Temperature: The transfer line connecting the GC to the MS is heated (e.g., 280 °C) to prevent condensation of the analyte.

4. Data Acquisition and Analysis:

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

The resulting spectrum is then compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification.[3]

References

An In-depth Technical Guide to the Industrial Synthesis of 3,3,3-Trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropene, also known as HFO-1243zf, is a hydrofluoroolefin with growing importance across various industrial sectors. Its utility as a monomer in the production of fluorosilicones, its application in the synthesis of trifluoropropene epoxide and 3,3,3-trifluoropropylbenzene, and its potential as a refrigerant with a low global warming potential (GWP) underscore the need for efficient and scalable manufacturing processes. This technical guide provides a comprehensive overview of the primary industrial synthesis routes for this compound, detailing the key precursors, experimental protocols, and quantitative data to support research and development in this field.

Core Industrial Synthesis Routes

The industrial production of this compound is primarily achieved through several key chemical pathways. These routes are distinguished by their choice of precursors and catalytic systems. The most prominent methods include:

-

Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

-

Fluorination and Dehalogenation of Chlorinated Propanes/Propenes

-

Two-Step Synthesis from 1,1,1,3-Tetrachloropropane (B89638) (HCC-250fb)

-

Synthesis from Ethylene (B1197577) and Carbon Tetrachloride

-

Co-feeding of a Difluorocarbene Precursor and Vinyl Fluoride (B91410)

This guide will delve into the specifics of each of these routes, providing detailed experimental conditions and performance data.

Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

This is one of the most extensively studied and commercially viable routes for the production of this compound's isomer, 1,3,3,3-tetrafluoropropene (HFO-1234ze), which can be a precursor or a related compound of interest. The dehydrofluorination of HFC-245fa is typically a vapor-phase catalytic process.

Experimental Protocols

General Procedure for Vapor-Phase Catalytic Dehydrofluorination:

A fixed-bed reactor, constructed from materials resistant to hydrogen fluoride (e.g., Inconel, Hastelloy), is charged with the desired catalyst. The catalyst is often pre-treated, for example, by drying and/or pre-fluorination with a stream of nitrogen and then hydrogen fluoride at elevated temperatures. The HFC-245fa is then vaporized and fed into the reactor at a controlled flow rate. The reaction temperature and pressure are maintained at specific levels to optimize conversion and selectivity. The reactor effluent, containing the desired tetrafluoropropene, unreacted HFC-245fa, and hydrogen fluoride (HF), is then passed through a purification train, which may include scrubbers (e.g., aqueous KOH) to remove acidic gases and distillation columns to separate the product from byproducts and unreacted starting material.

Catalyst Preparation and Activation (Example with Cr₂O₃):

An Inconel tube reactor (e.g., ½ inch OD) is filled with a specific volume (e.g., 10 cc) of Cr₂O₃ catalyst. The catalyst, often in extrudate form, is crushed and sieved to a desired mesh size (e.g., 12/20 mesh). The reactor is then heated to approximately 300°C and purged with nitrogen for several hours. Following the purge, a flow of hydrogen fluoride is introduced to activate the catalyst, a process that can take several hours at an elevated temperature (e.g., 325°C).[1]

Quantitative Data

| Precursor | Catalyst | Temperature (°C) | GHSV (h⁻¹) | HFC-245fa Conversion (%) | HFO-1234ze Selectivity (%) | Reference |

| HFC-245fa | MgF₂ | 340 | 840 | 19.2 | ~99.8 | [2] |

| HFC-245fa | 1.0% V₂O₅/MgF₂ | 340 | 840 | 67.7 | ~99.8 | [2] |

| HFC-245fa | 3.1% V₂O₅/MgF₂ | 340 | 840 | 95.2 | ~99.8 | [2] |

| HFC-245fa | 15 wt% V₂O₅/γ-Al₂O₃ | 350 | - | ~95 | ~81 (E-isomer) | [3] |

| HFC-245fa | Fluorinated Al₂O₃ | 300-325 | - | - | - | [1] |

| HFC-245fa | Cr₂O₃ | 300-325 | - | - | - | [1] |

GHSV: Gas Hourly Space Velocity

Reaction Pathway Diagram

Caption: Dehydrofluorination of HFC-245fa to HFO-1234ze.

Fluorination and Dehalogenation of Chlorinated Propanes/Propenes

This synthetic approach utilizes readily available chlorinated precursors, which undergo a series of fluorination and dehalogenation steps to yield this compound. A common starting material is 1,1,3,3-tetrachloropropane.[4]

Experimental Protocols

General Procedure:

The process involves reacting a chlorinated precursor such as 1,1,1,3-tetrachloropropane, 1,1,3-trichloropropene-1, or 3,3,3-trichloropropene-1 with anhydrous hydrogen fluoride (HF).[5] The reaction is typically carried out in a pressure vessel (e.g., Hastelloy C) under autogenous pressure at elevated temperatures. A catalyst, often an organic amine or its salt, is used to facilitate the reaction.[5]

Example Protocol:

A pressure vessel is charged with the chlorinated precursor (e.g., 1,1,1,3-tetrachloropropane) and the amine catalyst (e.g., triethylamine). The vessel is sealed, cooled, and then charged with anhydrous HF. The mixture is heated to the desired reaction temperature for a specified duration. After the reaction, the vessel is cooled, and the gaseous products, including this compound, are collected. The product can be purified by passing it through a series of traps and distillation columns.

Quantitative Data

| Precursor(s) | Catalyst | Temperature (°C) | Pressure | Yield | Reference |

| 1,1,1,3-Tetrachloropropane, HF | Triethylamine | 140-250 | Autogenous | - | [5] |

| 1,1,3-Trichloropropene-1, HF | Pyridine | 140-250 | Autogenous | - | [5] |

| 3,3,3-Trichloropropene-1, HF | Quinoline | 140-250 | Autogenous | - | [5] |

Reaction Pathway Diagram

Caption: Synthesis from chlorinated propanes/propenes.

Two-Step Synthesis from 1,1,1,3-Tetrachloropropane (HCC-250fb)

This process involves the liquid-phase fluorination of 1,1,1,3-tetrachloropropane (also denoted as 250fb) to 1-chloro-3,3,3-trifluoropropane (253fb), followed by a vapor-phase dehydrohalogenation to produce this compound (1243zf).[6]

Experimental Protocols

Step (a): Fluorination of CCl₃CH₂CH₂Cl (250fb)

This step is conducted in the liquid phase in a first reactor using HF as the fluorinating agent. The reaction product containing CF₃CH₂CH₂Cl (253fb) is then subjected to purification before proceeding to the next step.[6]

Step (b): Dehydrohalogenation of CF₃CH₂CH₂Cl (253fb)

The purified 253fb is then dehydrohalogenated in the vapor phase in a second reactor in the presence of a catalyst to produce 1243zf.[6]

Quantitative Data

| Step | Reactant | Product | Temperature (°C) | Pressure (kPa) | Catalyst | Reference |

| (a) Fluorination | CCl₃CH₂CH₂Cl (250fb), HF | CF₃CH₂CH₂Cl (253fb) | 20 - 100 | 100 - 1000 | - | [6] |

| (b) Dehydrohalogenation | CF₃CH₂CH₂Cl (253fb) | CF₃CH=CH₂ (1243zf) | 250 - 350 | - | Activated Carbon | [6] |

Experimental Workflow Diagram

Caption: Two-step synthesis from HCC-250fb.

Synthesis from Ethylene and Carbon Tetrachloride

This industrial route begins with the reaction of carbon tetrachloride and ethylene to produce 1,1,1,3-tetrachloropropane. This intermediate is then further processed to yield this compound.

Experimental Protocols

Step 1: Synthesis of 1,1,1,3-Tetrachloropropane

Carbon tetrachloride is reacted with ethylene in the presence of a metallic catalyst and an organic ligand to produce 1,1,1,3-tetrachloropropane.[7]

Subsequent Steps:

The resulting 1,1,1,3-tetrachloropropane can then be dehydrohalogenated to form a mixture of trichloropropenes, which are subsequently fluorinated to produce the desired fluorinated propenes.[7] The fluorination and dehalogenation steps would follow similar principles as outlined in the "Fluorination and Dehalogenation of Chlorinated Propanes/Propenes" section.

Reaction Pathway Diagram

Caption: Synthesis route from ethylene and carbon tetrachloride.

Co-feeding of a Difluorocarbene Precursor and Vinyl Fluoride

This method offers an isomer-specific process for the preparation of this compound. It involves the reaction of a difluorocarbene, generated in situ from a precursor, with vinyl fluoride.[8]

Experimental Protocols

A difluorocarbene precursor and vinyl fluoride monomer are co-fed into a reactor. The reactor is maintained at a temperature sufficient to decompose the precursor into difluorocarbene, but generally below 800°C to prevent significant carbon buildup. The residence time in the reactor is critical for the isomer-specific formation of this compound and is typically kept within the range of one to ten seconds.[8]

Quantitative Data

| Precursors | Stoichiometric Ratio (Vinyl Fluoride : Precursor) | Temperature (°C) | Residence Time (s) | Reference |

| Difluorocarbene precursor, Vinyl fluoride | 0.2 to 5.0 | > Degradation temp of precursor, < 800 | 1 - 10 | [8] |

Reaction Pathway Diagram

Caption: Synthesis via difluorocarbene and vinyl fluoride.

Conclusion

The industrial synthesis of this compound can be achieved through various routes, each with its own set of precursors, catalysts, and operating conditions. The choice of a particular method depends on factors such as the availability and cost of raw materials, catalyst performance and lifespan, and the desired purity of the final product. The dehydrofluorination of HFC-245fa and the fluorination of chlorinated propanes are currently among the most prominent industrial methods. This guide provides foundational knowledge for researchers and professionals to understand and further innovate in the production of this important fluorochemical.

References

- 1. US20160046546A1 - Dehydrofluorination of 245fa to 1234ze - Google Patents [patents.google.com]

- 2. halide-crylink.com [halide-crylink.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C3H3F3 | CID 12672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4220608A - Preparation of this compound-1 - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. WO2020070684A1 - Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

An In-depth Technical Guide on the Thermal Decomposition Pathways of 3,3,3-Trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of 3,3,3-Trifluoropropene (also known as HFC-1243zf). Due to limited direct experimental studies on this specific compound, this guide synthesizes information from analogous fluorinated propene molecules and theoretical chemical principles to postulate the primary decomposition routes, products, and kinetics. This document is intended to serve as a foundational resource for professionals working with this compound at elevated temperatures.

Introduction

This compound is a hydrofluoroolefin (HFO) with growing interest in various applications due to its lower global warming potential compared to traditional hydrofluorocarbons (HFCs). Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and for predicting its behavior in high-temperature applications or accidental fire scenarios. Thermal decomposition can lead to the formation of toxic and corrosive byproducts, such as hydrogen fluoride (B91410) (HF).

Postulated Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a series of complex radical chain reactions. The initiation, propagation, and termination steps are influenced by temperature, pressure, and the presence of other chemical species. The primary bond dissociations are anticipated to be the C-C and C-H bonds, as the C-F bond is significantly stronger.

Initiation:

The initial step in the thermal decomposition is the breaking of the weakest bond in the molecule. The C-C single bond is likely to be the most susceptible to homolytic cleavage, leading to the formation of a trifluoromethyl radical (•CF₃) and a vinyl radical (•CH=CH₂).

Propagation:

The highly reactive radicals formed during initiation can then participate in a series of propagation reactions, leading to the formation of various stable and radical species. These can include hydrogen abstraction, addition to other propene molecules, and further fragmentation.

Termination:

The reaction chains are terminated by the combination of two radical species.

Based on studies of similar molecules like 2-bromo-3,3,3-trifluoropropene, key decomposition products are likely to include trifluoropropyne (CF₃C≡CH) and various smaller fluorinated and non-fluorinated hydrocarbons.[1] In the presence of oxygen (combustion), carbon oxides (CO, CO₂) and hydrogen fluoride (HF) are expected major products.

The following diagram illustrates the postulated primary decomposition pathways.

Caption: Postulated thermal decomposition pathways of this compound.

Quantitative Data Summary

| Parameter | Estimated Value/Products | Notes |

| Decomposition Temperature | No specific data available; likely stable at normal handling and storage conditions.[2] | Decomposition is expected at elevated temperatures, such as those encountered in pyrolysis or combustion. |

| Primary Decomposition Products | Trifluoromethyl radical (•CF₃), Vinyl radical (•CH=CH₂), Trifluoropropyne (CF₃C≡CH) | Based on analogies with similar fluorinated propenes.[1] |

| Combustion Products | Hydrogen Fluoride (HF), Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Mentioned as hazardous decomposition products in safety data sheets in case of fire.[2][3] |

| Activation Energy (Ea) | Not experimentally determined. | Computational studies on similar fluorinated molecules suggest C-C bond homolysis energies are in the range of 75-90 kcal/mol, which would be a major factor in the overall Ea.[4] |

| Reaction Kinetics | Expected to follow complex radical chain kinetics. | The overall reaction order and rate constants are undetermined. |

Experimental Protocols for Studying Thermal Decomposition

To rigorously determine the thermal decomposition pathways and kinetics of this compound, a series of experiments would be required. The following outlines a general experimental workflow.

Experimental Workflow:

Caption: General experimental workflow for studying thermal decomposition.

Detailed Methodologies:

-

Pyrolysis Experiments:

-

Apparatus: A tubular flow reactor made of an inert material (e.g., quartz or nickel alloy) housed in a programmable furnace.

-

Procedure: A carrier gas (e.g., nitrogen or argon) is passed through the reactor at a controlled flow rate. A known concentration of this compound is introduced into the carrier gas stream. The furnace is heated to the desired decomposition temperature (e.g., in a range of 400-800°C). The residence time of the gas mixture in the heated zone is controlled by the flow rate and reactor dimensions.

-

-

Product Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The effluent from the reactor is passed through a cold trap to collect condensable products. The collected sample is then injected into a GC-MS system to separate and identify the individual decomposition products based on their retention times and mass spectra.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The gaseous effluent can be analyzed in real-time using a gas-phase FTIR spectrometer to identify and quantify species with characteristic infrared absorptions, such as HF, CO, and CO₂.

-

-

Kinetic Analysis:

-

By varying the reaction temperature and residence time and quantifying the disappearance of the reactant and the formation of products, the reaction rate constants can be determined.

-

The Arrhenius parameters (activation energy and pre-exponential factor) can be calculated by plotting the natural logarithm of the rate constant versus the inverse of the temperature.

-

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, by drawing parallels with structurally similar fluorinated compounds and applying fundamental principles of chemical kinetics, a probable set of decomposition pathways and products can be proposed. The primary decomposition route is likely initiated by C-C bond homolysis, leading to the formation of radical species that propagate a chain reaction. Key products are expected to include trifluoropropyne, and under combustion conditions, hydrogen fluoride and carbon oxides. Further experimental investigation using the protocols outlined in this guide is necessary to fully elucidate the detailed mechanism and kinetics of its thermal decomposition. This knowledge is paramount for ensuring the safe and effective use of this compound in all its applications.

References

An In-Depth Technical Guide to the Reactivity of the Carbon-Carbon Double Bond in 3,3,3-Trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-carbon double bond in 3,3,3-trifluoropropene exhibits unique reactivity patterns, largely influenced by the potent electron-withdrawing trifluoromethyl (–CF₃) group. This guide provides a comprehensive analysis of the electrophilic, nucleophilic, cycloaddition, and polymerization reactions of this versatile fluorinated building block. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in synthetic chemistry and drug development.

Introduction

This compound (TFP) is a valuable C3 building block in organofluorine chemistry. The presence of the –CF₃ group significantly modulates the electronic properties of the adjacent double bond, leading to reactivity that often contrasts with that of its non-fluorinated counterpart, propene. Understanding and harnessing this distinct reactivity is crucial for the strategic incorporation of the trifluoromethyl group into complex molecules, a common strategy in the design of pharmaceuticals and agrochemicals to enhance metabolic stability, binding affinity, and lipophilicity.

This technical guide delves into the core aspects of the C=C bond reactivity in this compound, providing researchers with the detailed information necessary to effectively utilize this reagent in their synthetic endeavors.

Electrophilic Addition Reactions

The strong inductive effect of the –CF₃ group deactivates the double bond towards electrophilic attack. This deactivation makes electrophilic additions to this compound more challenging compared to simple alkenes. Furthermore, the regioselectivity of these additions is profoundly influenced by the electronic destabilization of a carbocation adjacent to the –CF₃ group.

Hydrohalogenation: Anti-Markovnikov Regioselectivity

A key feature of the electrophilic addition of hydrogen halides to this compound is the predominant formation of the anti-Markovnikov product. For instance, the reaction with hydrogen bromide (HBr) yields 1-bromo-3,3,3-trifluoropropane as the major product.

This regiochemical outcome is attributed to the relative stabilities of the two possible carbocation intermediates. The secondary carbocation at the C-2 position is significantly destabilized by the adjacent electron-withdrawing –CF₃ group. Consequently, the reaction proceeds via the more stable primary carbocation at the C-1 position.

The Trifluoromethyl Group's Electronic Influence on Alkene Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science, primarily due to its profound electronic effects which significantly alter the physicochemical properties of parent molecules. When appended to an alkene moiety, the CF₃ group's potent electron-withdrawing nature fundamentally transforms the reactivity of the carbon-carbon double bond. This technical guide provides an in-depth analysis of these electronic effects, detailing the impact on various reaction classes including electrophilic, nucleophilic, radical, and cycloaddition reactions. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols for key transformations, and mechanistic visualizations to aid in the rational design and synthesis of novel trifluoromethylated compounds.

Core Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its influence stems from the high electronegativity of the three fluorine atoms, leading to a strong inductive effect (-I). This effect polarizes the C-CF₃ bond, drawing electron density away from the rest of the molecule.

Unlike groups like methoxy (B1213986) (-OCH₃), the CF₃ group does not possess lone pairs that can participate in resonance donation (+R). While hyperconjugation can be considered, the dominant effect is overwhelmingly inductive withdrawal. This strong -I effect is quantitatively captured by Hammett and Taft parameters, which are used to predict how substituents will influence reaction rates and equilibria.

Quantitative Electronic Parameters

The electronic influence of the CF₃ group can be quantified using linear free-energy relationship parameters such as Hammett (σ) and Taft (σ*) constants.

| Parameter | Value | Interpretation |

| Hammett σm | +0.43[2] | Strong electron-withdrawing effect at the meta position. |

| Hammett σp | +0.54[2] | Very strong electron-withdrawing effect at the para position. |

| Taft σ * | +2.6 - +3.3 | Indicates a very strong inductive electron-withdrawing effect in aliphatic systems.[3] |

These high positive values confirm the CF₃ group's capacity to destabilize developing positive charges (e.g., in electrophilic aromatic substitution) and stabilize developing negative charges.

Spectroscopic Evidence: ¹³C NMR

The electron-withdrawing nature of the CF₃ group leads to significant deshielding of the adjacent alkene carbons, resulting in a downfield shift in their ¹³C NMR spectra compared to non-fluorinated analogues. The carbon of the CF₃ group itself typically appears as a quartet due to coupling with the three fluorine atoms.

| Compound | Cα Chemical Shift (ppm) | Cβ Chemical Shift (ppm) |

| Styrene | ~136.7 | ~113.2 |

| β-(Trifluoromethyl)styrene | ~119.6 (q, J = 33.1 Hz)[4] | ~141.8 |

| α-(Trifluoromethyl)styrene | ~123.4 (q, J = 269 Hz)[4] | ~150.4 (q, J = 5.4 Hz) |

Note: The carbon atom directly attached to the CF₃ group is denoted as Cα.

Impact on Alkene Reactivity

The potent electron-withdrawing effect of the CF₃ group renders the alkene moiety electron-deficient. This "pull" of electron density from the π-system is the primary determinant of its altered reactivity profile.

Electrophilic Addition

The electron-deficient nature of trifluoromethylated alkenes leads to a significant deactivation towards electrophilic attack. The rate-determining step in electrophilic addition is the attack of the π-bond on an electrophile to form a carbocation intermediate. The CF₃ group strongly destabilizes any adjacent positive charge, thereby increasing the activation energy of this step and slowing the reaction rate considerably.[5]

// Nodes Start [label="CF₃-Alkene + E⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [label="Transition State", shape=plaintext, fontcolor="#202124"]; Intermediate [label="Carbocation Intermediate\n(Destabilized by CF₃)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; TS2 [label="Transition State", shape=plaintext, fontcolor="#202124"]; Product [label="Addition Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Deactivated [label="Deactivated Pathway\n(High Energy)", shape=plaintext, fontcolor="#EA4335"];

// Edges Start -> TS1 [label="Slow", color="#EA4335", fontcolor="#EA4335"]; TS1 -> Intermediate [color="#EA4335"]; Intermediate -> TS2 [label="+ Nu⁻", color="#34A853", fontcolor="#34A853"]; TS2 -> Product [color="#34A853"];

// Positioning Annotation {rank=same; Start; Deactivated} Deactivated -> TS1 [style=invis]; } dot Caption: Destabilization of the carbocation intermediate by the CF₃ group.

In reactions with hydrogen halides (e.g., HBr), the protonation step is severely hindered. When addition does occur, it often follows an anti-Markovnikov pattern, as the carbocation forms on the carbon further away from the destabilizing CF₃ group.[5]

Nucleophilic Addition

Conversely, the electron-deficient character of the double bond makes trifluoromethylated alkenes excellent substrates for nucleophilic attack, particularly in conjugate (Michael) additions. The CF₃ group stabilizes the resulting carbanionic intermediate, making the alkene a potent electrophile.

// Nodes Start [label="CF₃-Alkene + Nu⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [label="Transition State", shape=plaintext, fontcolor="#202124"]; Intermediate [label="Carbanion Intermediate\n(Stabilized by CF₃)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; TS2 [label="Transition State", shape=plaintext, fontcolor="#202124"]; Product [label="Addition Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Pathway\n(Low Energy)", shape=plaintext, fontcolor="#34A853"];

// Edges Start -> TS1 [label="Fast", color="#34A853", fontcolor="#34A853"]; TS1 -> Intermediate [color="#34A853"]; Intermediate -> TS2 [label="+ E⁺", color="#4285F4", fontcolor="#4285F4"]; TS2 -> Product [color="#4285F4"];

// Positioning Annotation {rank=same; Start; Activated} Activated -> TS1 [style=invis]; } dot Caption: Stabilization of the carbanion intermediate by the CF₃ group.

This reactivity is widely exploited in synthesis. For example, silyl (B83357) enol ethers readily add to α-trifluoromethylstyrenes in the presence of a catalytic amount of base to form carbonyl-substituted gem-difluoroalkenes after elimination of fluoride.[3]

Radical Addition

Trifluoromethylated alkenes are highly reactive towards radical addition. The trifluoromethyl radical (•CF₃) itself is electrophilic and readily adds to electron-rich alkenes. However, the addition of nucleophilic carbon-centered radicals to the electron-poor double bond of trifluoromethylated alkenes is also a very common and synthetically useful transformation. The rate constants for the addition of the •CF₃ radical to various alkenes are generally very high.

The regioselectivity of radical addition is governed by the formation of the most stable radical intermediate. For instance, addition of a radical (R•) to β-(trifluoromethyl)styrene will preferentially occur at the β-carbon to generate a resonance-stabilized benzylic radical.

Table of Rate Constants for •CF₃ Radical Addition to Alkenes

| Alkene | Rate Constant (kadd) at 22 °C [M⁻¹s⁻¹] |

| Styrene | 1.1 x 10⁸[6] |

| α-Methylstyrene | 7.6 x 10⁷[6] |

| Methyl acrylate (B77674) | 1.4 x 10⁶[6] |

| Acrylonitrile | 4.3 x 10⁵[6] |

| Vinyl acetate (B1210297) | 2.1 x 10⁵[6] |

Data from competitive kinetic experiments using a TEMPO-based radical clock.[6]

Cycloaddition Reactions

The electron-deficient nature of trifluoromethylated alkenes makes them excellent dienophiles in Diels-Alder [4+2] cycloaddition reactions.[7][8] They react readily with electron-rich dienes to form cyclohexene (B86901) derivatives. The presence of the CF₃ group enhances the rate of the reaction compared to unactivated alkenes by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO).

Key Experimental Protocols

The following protocols are representative examples of common transformations involving trifluoromethylated alkenes.

Protocol 1: Visible-Light-Induced Radical Trifluoromethylation of an Alkene

This protocol describes the direct C-H trifluoromethylation of a disubstituted alkene using a photoredox catalyst, adapted from the work of Akita and co-workers.[4]

// Edges charge_tube -> add_solvent; add_solvent -> degas; degas -> irradiate; irradiate -> quench; quench -> extract; extract -> dry; dry -> purify; } dot Caption: General workflow for photoredox-catalyzed trifluoromethylation.

Materials:

-

1,1-Diphenylethene (0.25 mmol, 1.0 equiv.)

-

Umemoto's reagent (5-(trifluoromethyl)dibenzo[b,d]thiophenium tetrafluoroborate) (0.3 mmol, 1.2 equiv.)

-

--INVALID-LINK--₂ (4.3 mg, 0.005 mmol, 2 mol%)

-

Anhydrous DMSO (2.5 mL)

-

20 mL Schlenk tube, magnetic stir bar, blue LEDs (λ = 425 nm)

Procedure:

-

To a 20 mL Schlenk tube under a nitrogen atmosphere, add 1,1-diphenylethene, Umemoto's reagent, and --INVALID-LINK--₂.

-

Add anhydrous DMSO via syringe.

-

Stir the mixture and place it in proximity to blue LED lamps (2-3 cm distance).

-

Irradiate the reaction mixture at room temperature with stirring for the specified time (e.g., 24 hours), monitoring by TLC or GC-MS.

-

Upon completion, add an aqueous solution of Na₂S₂O₃ and extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to afford the desired trifluoromethylated alkene.

Protocol 2: Nucleophilic Conjugate Addition to a Trifluoromethylated Enone

This protocol describes the nucleophilic addition of a thiol to a trifluoromethylated chalcone, a type of α,β-unsaturated ketone.

Materials:

-

(E)-4-Phenyl-1,1,1-trifluoro-3-buten-2-one (1.0 mmol, 1.0 equiv.)

-

Thiophenol (1.1 mmol, 1.1 equiv.)

-

Triethylamine (B128534) (0.1 mmol, 0.1 equiv.)

-

Dichloromethane (DCM), 10 mL

-

Round-bottom flask, magnetic stir bar

Procedure:

-